![molecular formula C16H15BrN6O B2497884 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 2380180-57-2](/img/structure/B2497884.png)
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, a bromopyrimidine group, and a furan ring, which is a five-membered ring with an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. The bromopyrimidine group could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are likely to influence its reactivity and properties. The presence of nitrogen atoms in the rings can participate in hydrogen bonding, influencing its solubility in different solvents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The bromine atom on the pyrimidine ring, for example, could be reactive and might be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple nitrogen atoms could make it a base, and the bromine atom could make it relatively heavy and polar .Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDAPBCKZNOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.